Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . The compound features an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This unique structure contributes to its various chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindazole and ethyl acrylate.
Reaction Conditions: The reaction is carried out under nitrogen protection to prevent oxidation.
Procedure: The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours.
Analyse Chemischer Reaktionen
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(imidazol-1-yl)propanoate: This compound has a similar ester group but features an imidazole ring instead of an indazole ring.
Ethyl acetate: A simple ester with a similar ethyl group but lacks the indazole ring structure.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other esters and heterocyclic compounds.
Eigenschaften
CAS-Nummer |
923606-41-1 |
---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl 3-(4-hydroxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)6-7-14-10-4-3-5-11(15)9(10)8-13-14/h3-5,8,15H,2,6-7H2,1H3 |
InChI-Schlüssel |
XZYMJKKEJJMOQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.